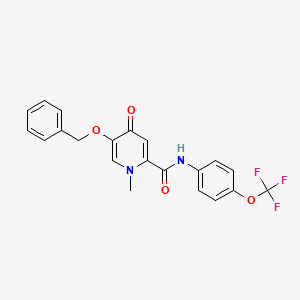

5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

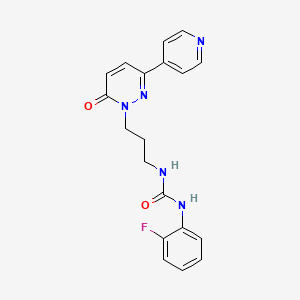

5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound featuring a dihydropyridine core, which is a key structural element in many biologically active molecules. This compound's distinctiveness lies in its multifunctional groups, which provide a rich chemistry and a wide range of applications in various scientific domains.

Preparation Methods: Synthetic routes to create this compound generally involve multi-step procedures:

Benzylation of a hydroxyl precursor to obtain the benzyloxy group.

Aldehyde or ketone formation, leading to the oxo group.

Condensation reactions to form the dihydropyridine ring.

Amidation with an aniline derivative to attach the trifluoromethoxyphenyl group.

Industrial Production Methods: These usually leverage catalytic hydrogenation, high-pressure reactions, and various purification techniques to ensure high yields and purity.

Chemical Reactions Analysis:

Oxidation: The compound can be oxidized under conditions involving strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reductive amination can modify the amide functionality, often using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, and electrophilic substitution at the aromatic ring.

Common Reagents and Conditions Used:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminium hydride.

Catalysts: Palladium on carbon, nickel catalysts for hydrogenation.

Major Products Formed: Depending on the reaction, products could range from simple reduced or oxidized derivatives to complex substituted compounds.

Scientific Research Applications: 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluorom

科学的研究の応用

Synthesis and Properties of Aromatic Polyamides

Aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain have been synthesized through a process involving the nucleophilic fluorodisplacement and direct polycondensation. These polyamides are noted for their amorphous nature, solubility in polar solvents, and the formation of tough and flexible films, with glass transition temperatures ranging significantly. Such materials demonstrate good thermal stability, indicating their potential for high-performance applications in materials science (Hsiao & Yu, 1996).

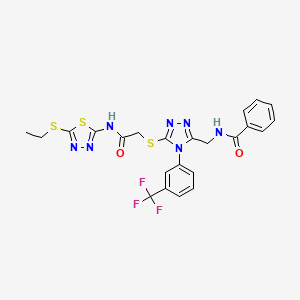

Development of Heterocyclic Compounds

Research on the synthesis of new tetrahydrobenzo[b]thiophene derivatives and related compounds under microwave irradiation has led to the creation of carboxamide derivatives with potential biological activities. The exploration of these heterocyclic compounds showcases the versatility of such structures in synthesizing novel molecules with potential applications in medicinal chemistry and drug development (Abdalha et al., 2011).

X-ray Contrast Agents

The synthesis of 5-[4-(Hydroxymethyl)-2-oxo-3-oxazolidinyl]-2,4,6-triiodo-1,3-benzenedicarboxamide derivatives demonstrates the creation of highly congested benzenoid compounds of interest as X-ray diagnostic agents. These compounds exhibit interesting NMR spectral features due to atropisomerism, highlighting their significance in developing new diagnostic tools (Pillai et al., 1994).

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds, showing high COX-2 selectivity and inhibition of edema, underscore the therapeutic potential of structurally complex molecules in treating inflammation and pain (Abu‐Hashem et al., 2020).

Organo-Soluble Aromatic Polyamides

Research into the synthesis and characterization of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids has yielded materials with unique properties. These polyamides, amorphous and soluble in polar solvents, have been shown to form transparent, flexible, and strong films, indicating their utility in high-performance and engineering applications (Hsiao & Chang, 1996).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-26-12-19(29-13-14-5-3-2-4-6-14)18(27)11-17(26)20(28)25-15-7-9-16(10-8-15)30-21(22,23)24/h2-12H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAXAVZDLWWTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4h,5h,6h,7h,8h-Thieno[3,2-c]azepin-5-yl}prop-2-en-1-one](/img/structure/B2819362.png)

![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2819367.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)

![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)

![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)

![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)

![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)

![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B2819378.png)